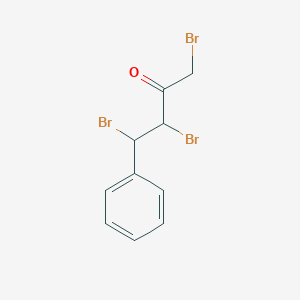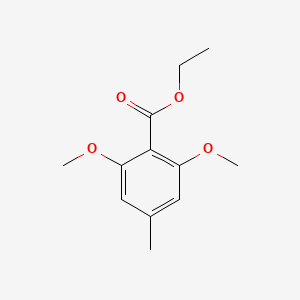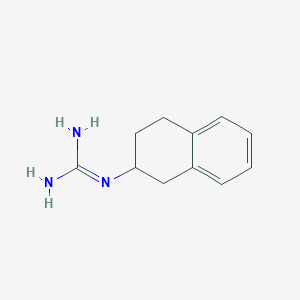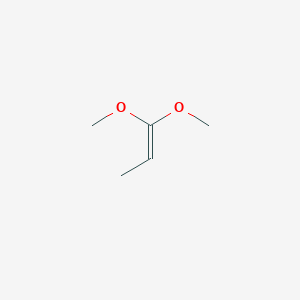
1-Propene, 1,1-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 1,1-dimethoxy-, also known as propionaldehyde dimethyl acetal, is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a reagent in organic synthesis and has various applications in the chemical industry .
Vorbereitungsmethoden
1-Propene, 1,1-dimethoxy- can be synthesized through several methods. One common synthetic route involves the reaction of propionaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{CH}_3\text{CH}_2\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]
In industrial production, the process typically involves mixing methanol and propionaldehyde, followed by the addition of an acid catalyst such as sulfuric acid. The reaction mixture is then heated under reflux conditions to drive the reaction to completion. After the reaction is complete, the product is purified through distillation .
Analyse Chemischer Reaktionen
1-Propene, 1,1-dimethoxy- undergoes various chemical reactions, including:
-
Hydrolysis: : In the presence of water and an acid catalyst, 1-Propene, 1,1-dimethoxy- can be hydrolyzed to yield propionaldehyde and methanol. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CHO} + 2\text{CH}_3\text{OH} ]
-
Oxidation: : The compound can be oxidized to form propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{O}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COOH} + 2\text{CH}_3\text{OH} ]
-
Reduction: : Reduction of 1-Propene, 1,1-dimethoxy- can yield 1-propanol using reducing agents like lithium aluminum hydride. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + 2\text{CH}_3\text{OH} ]
Wissenschaftliche Forschungsanwendungen
1-Propene, 1,1-dimethoxy- has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes in organic synthesis. The compound can protect the aldehyde functional group during various chemical reactions and can be easily removed afterward.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Polymer Chemistry: The compound is used in the production of certain polymers and resins.
Analytical Chemistry: It is employed as a reagent in analytical chemistry for the derivatization of aldehydes and ketones to improve their detection and quantification.
Wirkmechanismus
The mechanism of action of 1-Propene, 1,1-dimethoxy- primarily involves its ability to act as a protecting group for aldehydes. The compound forms a stable acetal linkage with the aldehyde, preventing it from undergoing unwanted reactions during synthetic processes. The acetal linkage can be easily cleaved under acidic conditions to regenerate the original aldehyde .
Vergleich Mit ähnlichen Verbindungen
1-Propene, 1,1-dimethoxy- can be compared with other similar compounds such as:
1,1-Dimethoxyethane: Similar to 1-Propene, 1,1-dimethoxy-, this compound is used as a protecting group for aldehydes and ketones.
1,1-Dimethoxybutane: Another acetal compound used in organic synthesis for protecting carbonyl groups.
1,1-Dimethoxypropane: This compound is also used as a reagent in organic synthesis and has similar applications to 1-Propene, 1,1-dimethoxy-.
The uniqueness of 1-Propene, 1,1-dimethoxy- lies in its specific structure and reactivity, which makes it particularly useful for certain synthetic applications .
Eigenschaften
CAS-Nummer |
5634-52-6 |
|---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
1,1-dimethoxyprop-1-ene |
InChI |
InChI=1S/C5H10O2/c1-4-5(6-2)7-3/h4H,1-3H3 |
InChI-Schlüssel |
NJVXMQKYAZVZHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
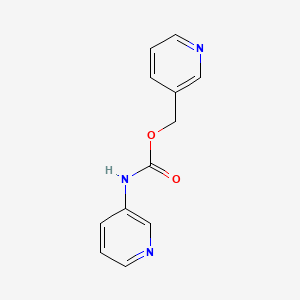


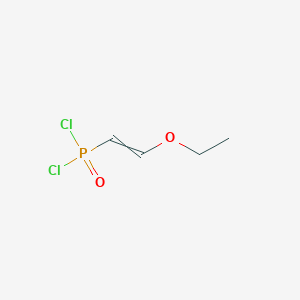
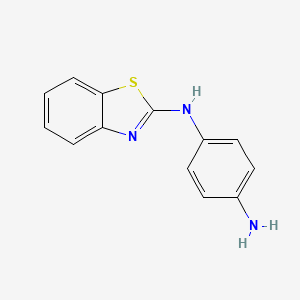
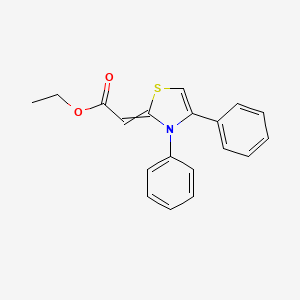
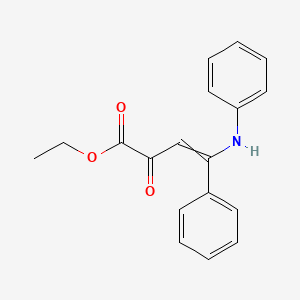
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
